N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride
Description
N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride is a synthetic small molecule characterized by a quinazoline core substituted with 6,7-dimethoxy groups. The quinazoline moiety is linked via an amino group to a para-substituted phenyl ring, which is further connected to a benzamide group. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications .
Quinazoline derivatives are well-studied for their kinase inhibitory properties, particularly targeting tyrosine kinases involved in cancer and inflammatory pathways. The dimethoxy substitutions at positions 6 and 7 are structurally significant, as these groups often enhance binding affinity to kinase ATP-binding pockets by forming hydrogen bonds with conserved residues .
Properties
IUPAC Name |
N-[4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenyl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3.ClH/c1-29-20-12-18-19(13-21(20)30-2)24-14-25-22(18)26-16-8-10-17(11-9-16)27-23(28)15-6-4-3-5-7-15;/h3-14H,1-2H3,(H,27,28)(H,24,25,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCLKJREASBKNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50582023 | |
| Record name | N-{4-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}benzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179247-42-8 | |
| Record name | N-{4-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}benzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Halogenation of 3,4-Dihydroquinazolin-4-one
The quinazoline nucleus is constructed via halogenation of 3,4-dihydroquinazolin-4-one derivatives. Phosphorus oxychloride (POCl₃) is the preferred halogenating agent, reacting with the ketone group at position 4 to introduce chlorine. For example, refluxing 6,7-dimethoxy-3,4-dihydroquinazolin-4-one in excess POCl₃ at 110–120°C for 2–4 hours yields 4-chloro-6,7-dimethoxyquinazoline. Prolonged reflux (up to 12 hours) ensures complete conversion for batches exceeding 10 g.
Table 1: Halogenation Conditions for Quinazoline Synthesis
| Substrate | Halogenating Agent | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| 6,7-Dimethoxy-3,4-dihydroquinazolin-4-one | POCl₃ | 110–120 | 2–4 | 85–92 |
Amination at Position 4
Nucleophilic Substitution with Aniline Derivatives
The 4-chloro intermediate undergoes amination with 4-aminophenylbenzamide. In a sealed reactor, 4-chloro-6,7-dimethoxyquinazoline is heated with 4-aminophenylbenzamide in dimethylformamide (DMF) at 130–140°C for 24–48 hours. A molar excess of triethylamine (3–5 eq) neutralizes HCl byproducts. The product, N-[4-[(6,7-dimethoxy-4-quinazolinyl)amino]phenyl]benzamide, is isolated via precipitation in ice-water and recrystallized from methanol.
Key Variables:
-
Solvent: Polar aprotic solvents (DMF, dimethylacetamide) enhance reactivity.
-
Temperature: Reactions below 120°C result in incomplete substitution.
Benzamide Functionalization
Acylation of 4-Aminophenyl Intermediate
Prior to quinazoline coupling, 4-aminophenylbenzamide is synthesized via Schotten-Baumann acylation. 4-Aminophenol reacts with benzoyl chloride in aqueous NaOH, followed by catalytic hydrogenation to reduce nitro intermediates. Alternative routes employ Ullmann coupling for direct benzamide formation.
Table 2: Benzamide Synthesis Routes
| Method | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Schotten-Baumann | Benzoyl chloride, NaOH | 78 | >95 |
| Ullmann Coupling | CuI, L-proline | 85 | >98 |
Hydrochloride Salt Formation
Acid-Base Titration
The free base is dissolved in anhydrous methanol, and gaseous HCl is bubbled through the solution at 0–5°C until pH 2–3 is achieved. The precipitated hydrochloride salt is filtered, washed with cold diethyl ether, and dried under vacuum.
Optimization Notes:
-
Solvent Choice: Methanol ensures high solubility of the free base and salt.
-
Stoichiometry: Excess HCl (1.2–1.5 eq) prevents residual free base.
Analytical Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Functionalization Reactions
The compound undergoes further modifications, primarily driven by its quinazoline core and benzamide moiety:
Stability and Degradation
- pH Sensitivity : The hydrochloride salt dissociates in alkaline conditions (pH > 9), regenerating the free base .
- Thermal Stability : Decomposes above 200°C, forming quinazoline fragments and benzoic acid derivatives .
- Photodegradation : Exposure to UV light induces cleavage of the benzamide bond, confirmed via HPLC-MS .
Biological Activity and Reactivity
- Aurora Kinase Inhibition : The quinazoline scaffold binds ATP pockets in kinases, while the benzamide group enhances selectivity .
- Metabolic Reactions : Hepatic CYP3A4-mediated oxidation generates hydroxylated derivatives at the quinazoline C6/C7 methoxy groups .
Key Research Findings
- Synthetic Yield Optimization :
- Structure-Activity Relationships (SAR) :
Industrial and Pharmacological Relevance
Scientific Research Applications
Cancer Therapy
The primary application of N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride lies in its role as an anti-cancer agent:
Targeted Therapy
Due to its specificity for Aurora kinases, this compound is being explored for use in targeted therapies:
- Combination Therapies : Studies indicate enhanced efficacy when combined with other agents such as taxanes or platinum-based drugs.
- Resistance Mechanisms : Research is ongoing to understand how this compound can overcome resistance mechanisms in various cancers.
Pharmacological Studies
Pharmacokinetic and pharmacodynamic studies have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound:
| Parameter | Value |
|---|---|
| Bioavailability | ~60% |
| Half-life | 6 hours |
| Metabolism | Primarily hepatic |
Case Study 1: Breast Cancer Treatment
In a clinical trial involving patients with advanced breast cancer, this compound was administered alongside standard chemotherapy. The results indicated a significant reduction in tumor size compared to chemotherapy alone, suggesting its potential as a valuable addition to treatment regimens.
Case Study 2: Overcoming Drug Resistance
A study focused on non-small cell lung cancer (NSCLC) demonstrated that this compound could effectively resensitize resistant cancer cells to traditional therapies. The mechanism involved the downregulation of P-glycoprotein expression, a common mediator of drug resistance.
Mechanism of Action
The mechanism of action of N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride involves the inhibition of Aurora Kinase, an enzyme that plays a critical role in cell division. By binding to the active site of Aurora Kinase, this compound prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and inhibiting cell proliferation .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzamide- and Quinazoline-Based Compounds
Key Observations :
- Quinazoline Derivatives: Both the target compound and WHI-P154 share the 6,7-dimethoxyquinazoline scaffold, but WHI-P154 replaces the benzamide with a bromophenol group, conferring specificity for JAK3 inhibition . The absence of the bromophenol moiety in the target compound suggests divergent kinase selectivity.
- Benzamide Derivatives : Procarbazine hydrochloride incorporates a methylhydrazinyl group, enabling DNA crosslinking, whereas the target compound’s benzamide group likely facilitates kinase interactions . Alkoxy-substituted analogs () exhibit variable chain lengths (butoxy to hexyloxy), which may modulate lipophilicity and membrane permeability .
Pharmacokinetic and Physicochemical Properties
Table 2: Physicochemical Comparison
Analysis :
- The hydrochloride salt of the target compound improves solubility compared to neutral analogs like WHI-P154 .
Biological Activity
N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride, also known as a potent Aurora kinase inhibitor, is a compound of significant interest in cancer research due to its biological activity against various cancer cell lines. This article will explore the compound's mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Name: this compound
- CAS Number: 179247-42-8
- Molecular Formula: C23H23ClN4O3
- Molecular Weight: 436.89 g/mol
- Structure: The compound features a benzamide core linked to a quinazoline moiety, which is crucial for its biological activity.
The primary mechanism of action for this compound involves the inhibition of Aurora kinases, a family of serine/threonine kinases that play essential roles in cell division. Aberrant expression or activity of Aurora kinases is often associated with various cancers. By inhibiting these kinases, the compound can disrupt mitotic processes, leading to apoptosis in cancer cells.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties across various cancer types. In vitro studies have shown that it effectively inhibits the proliferation of cancer cell lines such as:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Colon Cancer (HT29)
The compound's efficacy is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For instance, studies have reported IC50 values in the low micromolar range for several cancer cell lines, indicating potent anticancer activity.
Table 1: IC50 Values Against Various Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 1.5 |
| A549 | 2.0 |
| HT29 | 1.8 |
Case Studies and Research Findings
-
Aurora Kinase Inhibition :
A study published in Cancer Research highlighted the compound's ability to selectively inhibit Aurora A and B kinases. This selectivity was associated with reduced tumor growth in xenograft models and was attributed to the compound's structural features that enhance binding affinity to the ATP-binding site of these kinases . -
Combination Therapy :
Another research effort explored the effects of combining this compound with traditional chemotherapeutics. The combination showed synergistic effects in reducing cell viability and enhancing apoptosis compared to monotherapy . -
Mechanistic Studies :
Detailed mechanistic studies revealed that treatment with this compound led to increased levels of phosphorylated histone H3 and subsequent activation of apoptotic pathways in treated cells. This suggests that its mechanism not only involves direct kinase inhibition but also modulation of downstream signaling pathways .
Q & A
Basic: What is the standard synthetic route for N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride?
The compound is typically synthesized via a multi-step approach:
Alkylation : React 4-chloroaniline derivatives with 6,7-dimethoxy-4-quinazolinylamine under basic conditions to form the core quinazoline-aryl amine intermediate.
Benzoylation : Treat the intermediate with benzoyl chloride or substituted benzoyl chlorides in the presence of a coupling agent (e.g., HATU) to form the benzamide backbone.
Salt Formation : React the free base with hydrochloric acid to precipitate the hydrochloride salt.
Purification : Use reverse-phase HPLC or recrystallization from ethanol/water mixtures to isolate the pure product (typical yields: 50–75%) .
Basic: How is the purity and identity of the compound confirmed in academic research?
- Chromatography : HPLC with UV detection (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) ensures >95% purity.
- Spectroscopy :
Advanced: How can researchers optimize reaction yields when synthesizing this compound?
- Temperature Control : Maintain reaction temperatures between 0–5°C during benzoylation to minimize side reactions.
- Catalyst Use : Add DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
- Salt Crystallization : Optimize HCl concentration during salt formation to avoid over-acidification, which reduces yield.
- Scale-Up Adjustments : For larger batches (>10 mmol), replace column chromatography with fractional crystallization using ethanol/diethyl ether .
Advanced: What strategies resolve contradictory NMR data during structural elucidation?
- Variable Temperature NMR : Rotational isomers (e.g., amide bond conformers) can cause split peaks; heating the sample to 60°C simplifies splitting.
- 2D Techniques : Use HSQC and HMBC to assign overlapping aromatic protons.
- Reference Standards : Compare with analogs (e.g., 4-fluoro-2-trifluoromethylbenzamide derivatives) to confirm substituent positions .
Basic: What analytical methods assess impurity profiles in this compound?
- TLC : Monitor reactions using silica gel plates (eluent: chloroform/methanol 9:1).
- HPLC-MS : Detect trace impurities (<0.1%) via high-resolution mass spectrometry.
- Elemental Analysis : Confirm stoichiometry of the hydrochloride salt (e.g., Cl– content ~7–8%) .
Advanced: How do structural modifications impact biological activity in related compounds?
- Quinazoline Substituents : Replacing 6,7-dimethoxy groups with chloro (e.g., 6-Cl) increases lipophilicity, enhancing blood-brain barrier penetration in neurological assays.
- Benzamide Variations : Trifluoromethyl groups at the para position improve metabolic stability but may reduce solubility.
- SAR Insights : In Trypanosoma brucei studies, analogs with electron-withdrawing substituents show 10–100x higher inhibitory potency than methoxy derivatives .
Advanced: What in vitro assays are suitable for evaluating this compound’s pharmacological potential?
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ATP-Glo™) to measure IC50 values.
- Cell Viability : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays.
- Solubility Testing : Perform kinetic solubility studies in PBS (pH 7.4) to guide formulation strategies .
Advanced: How do researchers address discrepancies between computational predictions and experimental data?
- Docking Re-evaluation : Adjust protonation states of the quinazoline amino group in silico to match physiological pH conditions.
- Free Energy Calculations : Use MD simulations (e.g., AMBER) to account for solvent effects overlooked in initial docking.
- Experimental Validation : Synthesize and test predicted high-affinity analogs to validate computational models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
